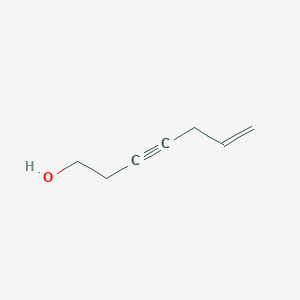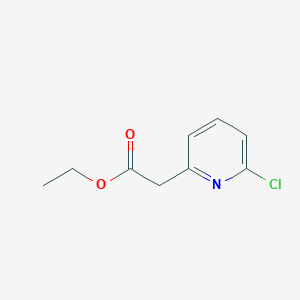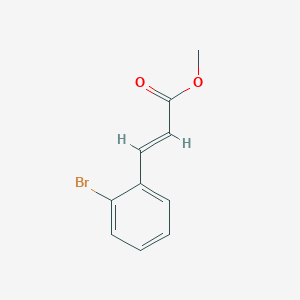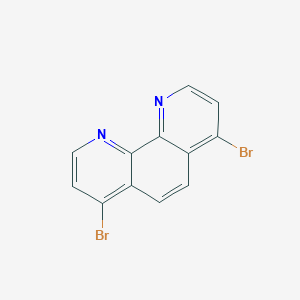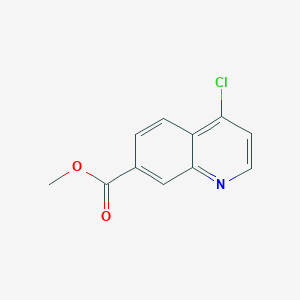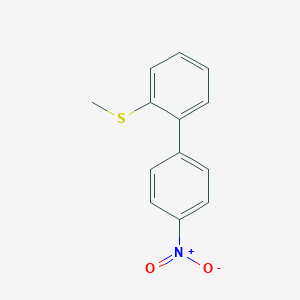
1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene, also known as MNTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNTB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 249.3 g/mol.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene can be achieved by a multi-step process involving the introduction of the methylsulfanyl and nitro groups onto a benzene ring.
Starting Materials
Benzene, Methylsulfanyl chloride, 4-nitrophenyl boronic acid, Palladium on carbon, Sodium hydroxide, Hydrochloric acid, Sodium sulfate, Ethyl acetate
Reaction
Step 1: Synthesis of 1-Methylsulfanylbenzene - Benzene is reacted with methylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 1-Methylsulfanylbenzene., Step 2: Synthesis of 4-Nitrophenylboronic acid - 4-Nitrophenylboronic acid can be synthesized from 4-nitrophenol by reacting it with trimethyl borate in the presence of sodium hydroxide., Step 3: Suzuki coupling reaction - 1-Methylsulfanylbenzene is reacted with 4-Nitrophenylboronic acid in the presence of palladium on carbon as a catalyst and a base such as sodium hydroxide to yield 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene., Step 4: Purification - The crude product is purified by washing with hydrochloric acid, drying over sodium sulfate, and extracting with ethyl acetate.
Mecanismo De Acción
The exact mechanism of action of 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. In particular, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase, as mentioned above. Additionally, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body and alleviate symptoms of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene in lab experiments is its high purity and stability, which makes it a reliable and consistent reagent. Additionally, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene is relatively easy and inexpensive to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene is its potential toxicity, which may limit its use in certain experiments. Additionally, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene may have limited solubility in certain solvents, which may make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene, including its potential applications in the development of new drugs for the treatment of various diseases. Additionally, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene may have potential applications in the field of organic electronics, where it could be used to develop new materials with improved properties. Further research is also needed to fully understand the mechanism of action of 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene and its potential effects on the body. Overall, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Aplicaciones Científicas De Investigación
1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has been used as a building block for the synthesis of novel organic semiconductors with high charge carrier mobility and thermal stability. In organic electronics, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs) with improved efficiency and stability. In medicinal chemistry, 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
1-methylsulfanyl-2-(4-nitrophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBSWRVIZRRKMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574008 |
Source


|
| Record name | 2-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene | |
CAS RN |
100727-36-4 |
Source


|
| Record name | 2-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

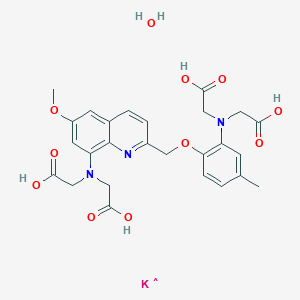
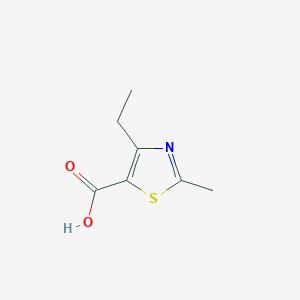
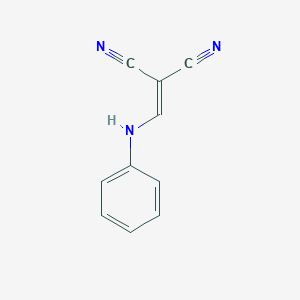
![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)
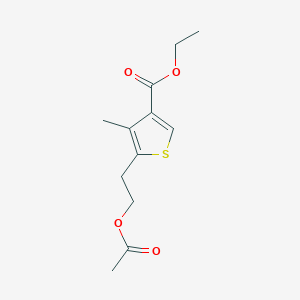

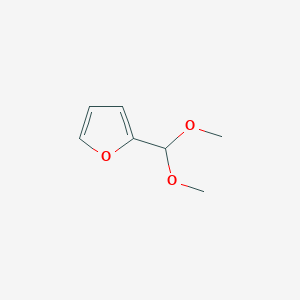
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
